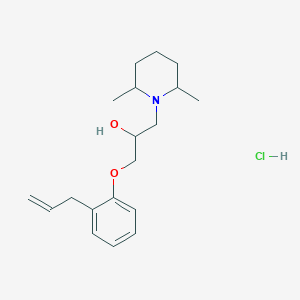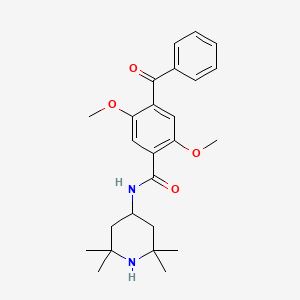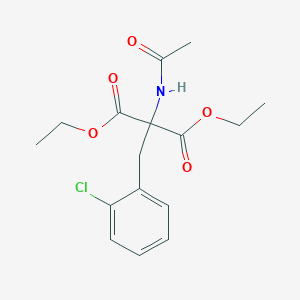
1-(2-allylphenoxy)-3-(2,6-dimethyl-1-piperidinyl)-2-propanol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-allylphenoxy)-3-(2,6-dimethyl-1-piperidinyl)-2-propanol hydrochloride, also known as ABDP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. ABDP is a β-adrenergic receptor antagonist that has been shown to have promising effects on various physiological and biochemical processes. In
Mécanisme D'action
1-(2-allylphenoxy)-3-(2,6-dimethyl-1-piperidinyl)-2-propanol hydrochloride acts as a β-adrenergic receptor antagonist, specifically targeting the β1 and β2 receptors. By blocking these receptors, 1-(2-allylphenoxy)-3-(2,6-dimethyl-1-piperidinyl)-2-propanol hydrochloride inhibits the effects of catecholamines, which are hormones that regulate various physiological processes. This leads to a decrease in heart rate, blood pressure, and insulin secretion.
Biochemical and Physiological Effects:
1-(2-allylphenoxy)-3-(2,6-dimethyl-1-piperidinyl)-2-propanol hydrochloride has been shown to have a variety of biochemical and physiological effects. It has been shown to decrease heart rate and blood pressure in animal models, indicating its potential for use in the treatment of hypertension. 1-(2-allylphenoxy)-3-(2,6-dimethyl-1-piperidinyl)-2-propanol hydrochloride has also been shown to decrease insulin secretion in pancreatic cells, suggesting its potential for use in the treatment of diabetes. Additionally, 1-(2-allylphenoxy)-3-(2,6-dimethyl-1-piperidinyl)-2-propanol hydrochloride has been shown to modulate immune response, indicating its potential for use in the treatment of autoimmune diseases.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2-allylphenoxy)-3-(2,6-dimethyl-1-piperidinyl)-2-propanol hydrochloride has several advantages for lab experiments. It is a highly specific β-adrenergic receptor antagonist, which allows for precise targeting of physiological processes. Additionally, 1-(2-allylphenoxy)-3-(2,6-dimethyl-1-piperidinyl)-2-propanol hydrochloride has been shown to have high potency and selectivity, making it a useful tool for studying physiological processes. However, 1-(2-allylphenoxy)-3-(2,6-dimethyl-1-piperidinyl)-2-propanol hydrochloride also has some limitations for lab experiments. It has a relatively short half-life, which can make it difficult to study long-term effects. Additionally, 1-(2-allylphenoxy)-3-(2,6-dimethyl-1-piperidinyl)-2-propanol hydrochloride has not been extensively studied in humans, which limits its potential for clinical applications.
Orientations Futures
There are several future directions for research on 1-(2-allylphenoxy)-3-(2,6-dimethyl-1-piperidinyl)-2-propanol hydrochloride. One area of interest is the potential use of 1-(2-allylphenoxy)-3-(2,6-dimethyl-1-piperidinyl)-2-propanol hydrochloride in the treatment of autoimmune diseases. 1-(2-allylphenoxy)-3-(2,6-dimethyl-1-piperidinyl)-2-propanol hydrochloride has been shown to modulate immune response, and further research could explore its potential for use in the treatment of diseases such as multiple sclerosis and rheumatoid arthritis. Additionally, further research could explore the potential use of 1-(2-allylphenoxy)-3-(2,6-dimethyl-1-piperidinyl)-2-propanol hydrochloride in the treatment of obesity. 1-(2-allylphenoxy)-3-(2,6-dimethyl-1-piperidinyl)-2-propanol hydrochloride has been shown to decrease body weight in animal models, and further research could explore its potential for use in the treatment of obesity and related metabolic disorders. Finally, further research could explore the long-term effects of 1-(2-allylphenoxy)-3-(2,6-dimethyl-1-piperidinyl)-2-propanol hydrochloride on physiological processes, particularly in humans. This could provide valuable insights into the potential clinical applications of 1-(2-allylphenoxy)-3-(2,6-dimethyl-1-piperidinyl)-2-propanol hydrochloride.
Méthodes De Synthèse
The synthesis of 1-(2-allylphenoxy)-3-(2,6-dimethyl-1-piperidinyl)-2-propanol hydrochloride involves the reaction of 2-allylphenol with 2,6-dimethylpiperidine in the presence of a base, followed by the addition of 3-chloro-1-propanol and hydrochloric acid. The resulting product is then purified through recrystallization. This method has been shown to yield 1-(2-allylphenoxy)-3-(2,6-dimethyl-1-piperidinyl)-2-propanol hydrochloride with high purity and yield.
Applications De Recherche Scientifique
1-(2-allylphenoxy)-3-(2,6-dimethyl-1-piperidinyl)-2-propanol hydrochloride has been studied extensively for its potential therapeutic applications. It has been shown to have promising effects on various physiological and biochemical processes, including cardiovascular function, insulin secretion, and immune response. 1-(2-allylphenoxy)-3-(2,6-dimethyl-1-piperidinyl)-2-propanol hydrochloride has also been studied for its potential use in the treatment of obesity, diabetes, and hypertension.
Propriétés
IUPAC Name |
1-(2,6-dimethylpiperidin-1-yl)-3-(2-prop-2-enylphenoxy)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29NO2.ClH/c1-4-8-17-11-5-6-12-19(17)22-14-18(21)13-20-15(2)9-7-10-16(20)3;/h4-6,11-12,15-16,18,21H,1,7-10,13-14H2,2-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYFBHVBZTSPSEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1CC(COC2=CC=CC=C2CC=C)O)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6261681 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-phenyl-4-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}-2-pyrrolidinone](/img/structure/B5124258.png)
![N-(1-{1-[(4-isopropyl-1,3-thiazol-2-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-2-phenylacetamide](/img/structure/B5124266.png)



![1-(4-fluorophenyl)-4-[1-(2-phenylethyl)-4-piperidinyl]piperazine](/img/structure/B5124298.png)
![ethyl 4-{[2-(2-fluoro-4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-piperazinecarboxylate](/img/structure/B5124306.png)

![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(4-chlorophenoxy)-2-methylpropanamide](/img/structure/B5124324.png)


![N-(5-{[(4-methylphenyl)amino]sulfonyl}-1,3-thiazol-2-yl)acetamide](/img/structure/B5124350.png)

